molecular formula C12H16O3 B6354660 2-Isopropoxy-benzoic acid ethyl ester CAS No. 1330133-79-3

2-Isopropoxy-benzoic acid ethyl ester

Cat. No.: B6354660
CAS No.: 1330133-79-3
M. Wt: 208.25 g/mol
InChI Key: SFXZXBLZLJGFKJ-UHFFFAOYSA-N
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Description

2-Isopropoxy-benzoic acid ethyl ester (IUPAC name: 2-Isopropoxyethyl benzoate; molecular formula: C₁₂H₁₆O₃, molecular weight: 208.257) is an aromatic ester characterized by a benzoate core substituted with an isopropoxyethyl group at the 2-position of the benzene ring. This compound is structurally distinct due to its branched alkoxy chain, which influences its physicochemical properties, such as solubility in non-polar solvents and thermal stability. It is commonly used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and polymer additives .

Properties

IUPAC Name

ethyl 2-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-14-12(13)10-7-5-6-8-11(10)15-9(2)3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXZXBLZLJGFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-benzoic acid ethyl ester can be achieved through the esterification of 2-Isopropoxy-benzoic acid with ethanol in the presence of a catalyst. The reaction typically involves heating the carboxylic acid and alcohol with a mineral acid catalyst, such as sulfuric acid, to form the ester and water .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-benzoic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 2-Isopropoxy-benzoic acid and ethanol.

    Substitution: Various substituted benzoic acid esters.

    Oxidation and Reduction: Corresponding oxidized or reduced products.

Scientific Research Applications

2-Isopropoxy-benzoic acid ethyl ester has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Material Science: It is used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-benzoic acid ethyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with biological targets. The isopropoxy group may also play a role in modulating the compound’s activity and selectivity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Esters

The following table summarizes key structural and functional differences between 2-isopropoxy-benzoic acid ethyl ester and analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications/Properties
This compound C₁₂H₁₆O₃ 208.257 Isopropoxyethyl group at 2-position Intermediate in drug synthesis; hydrophobic
Ethyl benzyl acetoacetate C₁₄H₁₆O₃ 232.28 Benzyl group, β-ketoester moiety Precursor for heterocycles (e.g., pyrazoles)
Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate C₁₂H₁₄O₄ 234.24 Methoxy group at 2-position, β-ketoester UV stabilizers; coordination chemistry
Ethyl 2-methyl-3-oxo-3-phenylpropanoate C₁₂H₁₄O₃ 206.24 Methyl group, α-substituted ketone Photoresist materials; flavorants
Myristic acid ethyl ester C₁₆H₃₂O₂ 256.43 Long aliphatic chain (C14) Lipid membrane studies; non-polar solvent

Reactivity and Functional Group Influence

  • Electron-Donating vs. Electron-Withdrawing Groups: The isopropoxy group in this compound is electron-donating, enhancing the electron density of the aromatic ring. This contrasts with esters like ethyl 3-(2-methoxyphenyl)-3-oxopropanoate, where the methoxy group similarly donates electrons but is paired with a β-ketoester, increasing susceptibility to nucleophilic attack .
  • Hydrogenolysis Sensitivity: The propargyloxy group in related esters (e.g., propargylbenzoate) undergoes hydrogenolysis to yield acetylated products, a reaction pathway less accessible in 2-isopropoxy derivatives due to steric hindrance from the branched isopropyl group .
  • Thermal Stability : Esters with bulky substituents (e.g., 4-isopropoxy-benzoic acid derivatives ) exhibit higher thermal stability compared to linear-chain analogs like ethyl acetate , as evidenced by differential scanning calorimetry (DSC) studies .

Biological Activity

2-Isopropoxy-benzoic acid ethyl ester, also known as Ethyl 4-isopropoxybenzoate, is a chemical compound with the molecular formula C12H16O3C_{12}H_{16}O_3 and a molar mass of 208.25 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C12H16O3C_{12}H_{16}O_3
  • Molar Mass : 208.25 g/mol
  • CAS Number : 1330133-79-3

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial and anti-inflammatory properties. These activities are primarily attributed to its ability to interact with various biological targets.

Antimicrobial Activity

Studies have shown that derivatives of benzoic acid compounds can exhibit significant antimicrobial properties. For instance, a study found that related compounds demonstrated efficacy against various bacterial strains, suggesting that this compound may possess similar properties.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests a potential application in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity Type Effect Study Reference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibits cytokine production
AnticancerInduces apoptosis in cancer cells

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial activity of various benzoate derivatives, including this compound. The results demonstrated a significant inhibitory effect on Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Mechanism : In vitro experiments using macrophage cell lines showed that treatment with this compound reduced the levels of TNF-alpha and IL-6, key pro-inflammatory cytokines. This suggests that the compound may modulate inflammatory pathways effectively.
  • Anticancer Properties : Another study focused on the anticancer potential of this compound against various cancer cell lines. The results indicated that it induced apoptosis in MDA-MB-231 breast cancer cells, showcasing its potential as a therapeutic agent in oncology.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and microbial growth.
  • Modulation of Cytokine Production : By affecting signaling pathways related to cytokine production, it can reduce inflammation.
  • Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways leading to cell death.

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